

Introduction: The Role of MES in Biological Research

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Compound of Interest

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2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer developed by Norman Good and his colleagues in the 1960s.^[1] It is widely used in biology and biochemistry to maintain a stable pH environment. With a pKa of approximately 6.15 at 20°C, MES is effective for buffering solutions in the pH range of 5.5 to 6.7.^[1] A key criterion in the development of Good's buffers was the minimization of interaction with metal ions, a property often described as "non-coordinating".^{[1][2]} This characteristic is intended to make MES an ideal choice for studying metal-dependent enzymes or reactions where metal ion concentration is a critical variable.^{[2][3]}

However, the assumption that MES is entirely non-coordinating is an oversimplification. While its interaction with many metal ions is significantly weaker than that of common buffers like phosphate or citrate, evidence from various studies indicates that MES can and does form complexes with certain metal cations.^[4] These interactions, though often weak, can have significant consequences in sensitive biochemical and cellular assays, potentially altering enzyme kinetics, interfering with metal-dependent processes, and leading to the misinterpretation of experimental results.^[5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of MES buffer's interactions with metal ions. It consolidates available quantitative data, details key experimental protocols for characterizing these interactions, and offers visual aids and practical guidance to ensure the appropriate and informed use of MES in a research setting.

The Coordinating Nature of MES: A Critical Evaluation

The designation of MES as a "non-coordinating" buffer stems from its chemical structure, which lacks the primary amine and carboxyl groups that are common strong metal-binding sites in other buffers like Tris or glycine. However, the morpholinic ring's nitrogen and oxygen atoms, along with the sulfonate group, can participate in weak coordination with metal ions.

The scientific literature presents a conflicting view on the extent of these interactions. Some studies, using methods like isothermal titration calorimetry (ITC), have concluded that MES at pH 6.0 does not form complexes with a range of divalent cations including Zn^{2+} , Cd^{2+} , Ca^{2+} , Co^{2+} , Mg^{2+} , Mn^{2+} , and Ni^{2+} , and shows only "imperceptible" complexation with Cu^{2+} and Pb^{2+} . [6][7] Conversely, other research groups, often employing potentiometric titration, have successfully modeled and calculated stability constants for MES complexes with several of these same ions, including Cu(II), Ni(II), Co(II), Zn(II), Ca(II), Mg(II), and Mn(II). [4] These discrepancies may arise from differences in experimental conditions (e.g., pH, ionic strength), the sensitivity of the analytical techniques employed, or the complexity of the equilibrium models used for data analysis. [1][4]

The crucial takeaway for researchers is that MES should be considered a weakly coordinating buffer rather than a truly non-interacting one. This weak interaction may be negligible in many applications but can become a critical confounding factor in systems highly sensitive to metal ion concentration.

Quantitative Data on MES-Metal Ion Interactions

The strength of the interaction between a metal ion (M) and a ligand like MES (L) is quantified by the stability constant (or formation constant), typically expressed in logarithmic form ($\log K$). A higher $\log K$ value indicates a more stable complex. While a comprehensive and universally agreed-upon set of stability constants for MES does not exist due to the conflicting reports, data from specific studies provide valuable insight.

The table below summarizes stability constants for 1:1 metal-MES complexes as determined by potentiometric titration in one such study.

Metal Ion	Log K ₁ (ML)	Experimental Conditions	Reference
Co(II)	1.34	T = 298.15 K, I = 100 mM NaClO ₄	[1]
Ni(II)	1.81	T = 298.15 K, I = 100 mM NaClO ₄	[1]
Cu(II)	Negligible to weak binding reported	Conflicting reports in literature	[1][6]
Ca(II), Mg(II), Mn(II)	Weak binding reported	Conflicting reports in literature	[1][4]
Zn(II), Cd(II), Pb(II)	No complexation detected at pH 6.0	Reported in specific ITC studies	[6][7]

Note: The stability of transition metal complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).^{[8][9]} The reported data for Co(II) and Ni(II) are consistent with this trend. The conflicting reports for Cu(II) highlight the complexities of measuring these weak interactions.

Impact on Experimental Systems and Assays

Even a weak interaction, represented by a low stability constant, can significantly impact experimental outcomes by reducing the concentration of free, hydrated metal ions. This is particularly relevant for metalloenzymes, where the metal ion acts as a critical cofactor for catalytic activity or structural integrity.

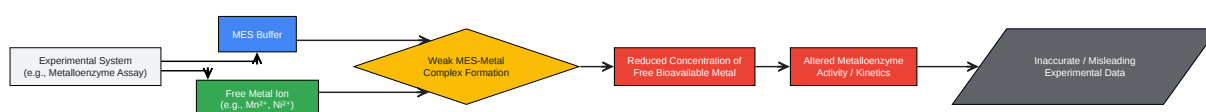
Consequences for Researchers:

- **Altered Enzyme Kinetics:** If MES weakly chelates a required metal cofactor, the apparent Michaelis constant (K_m) may be altered, or the maximum velocity (V_{max}) may be reduced. This can lead to an inaccurate assessment of enzyme performance or the potency of an inhibitor.^[5]
- **Inaccurate Binding Affinities:** In drug development, determining the binding affinity of a compound to a metalloprotein can be skewed if the buffer competes with the protein for the

metal ion.

- Assay Interference: Beyond simple chelation, MES has been shown to directly interfere in certain assays, such as those involving the oxidation of phenolic compounds by peroxidase. [10]

The following diagram illustrates the potential cascade of effects stemming from a seemingly minor buffer-metal interaction.



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Caption: Logical flow of MES-metal interaction impacting experimental results.

Experimental Protocols for Characterizing Interactions

To avoid ambiguity, researchers can experimentally determine the extent of buffer-metal ion interaction within their system. Potentiometric titration and isothermal titration calorimetry are two powerful and commonly used techniques for this purpose.

Potentiometric Titration

This classical method determines stability constants by measuring changes in hydrogen ion concentration (pH) as a metal-ligand system is titrated with a strong base.

Methodology:

- Calibration: Calibrate a high-precision pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, 9.20) at the desired experimental temperature (e.g., 25°C). [4][11]

- **Solution Preparation:** Prepare stock solutions of a strong acid (e.g., 0.1 M HClO_4), a carbonate-free strong base (e.g., 0.1 M NaOH), the buffer (MES), the metal salt (e.g., $\text{Ni}(\text{NO}_3)_2$), and an inert salt (e.g., 1.0 M NaClO_4) to maintain constant ionic strength.[\[10\]](#)[\[11\]](#)
- **Titration Sets:** Perform a series of titrations on solutions with a constant total volume in a thermostated vessel under an inert atmosphere (e.g., nitrogen) to prevent CO_2 absorption.[\[11\]](#)
 - **Titration A (Acid):** Acid + Inert Salt. This calibrates the electrode system and determines the precise concentration of the base.
 - **Titration B (Ligand):** Acid + Inert Salt + MES. This is used to determine the protonation constant(s) of MES.
 - **Titration C (Complex):** Acid + Inert Salt + MES + Metal Salt. The deviation of this curve from Titration B indicates complex formation.[\[11\]](#)
- **Data Analysis:** The titration data (volume of titrant vs. pH) are processed using specialized software (e.g., HYPERQUAD). The software fits the data to a chemical model that includes protonation of the buffer and the formation of various metal-buffer species (e.g., ML, $\text{ML}(\text{OH})$) to calculate the stability constants.[\[6\]](#)

Isothermal Titration Calorimetry (ITC)

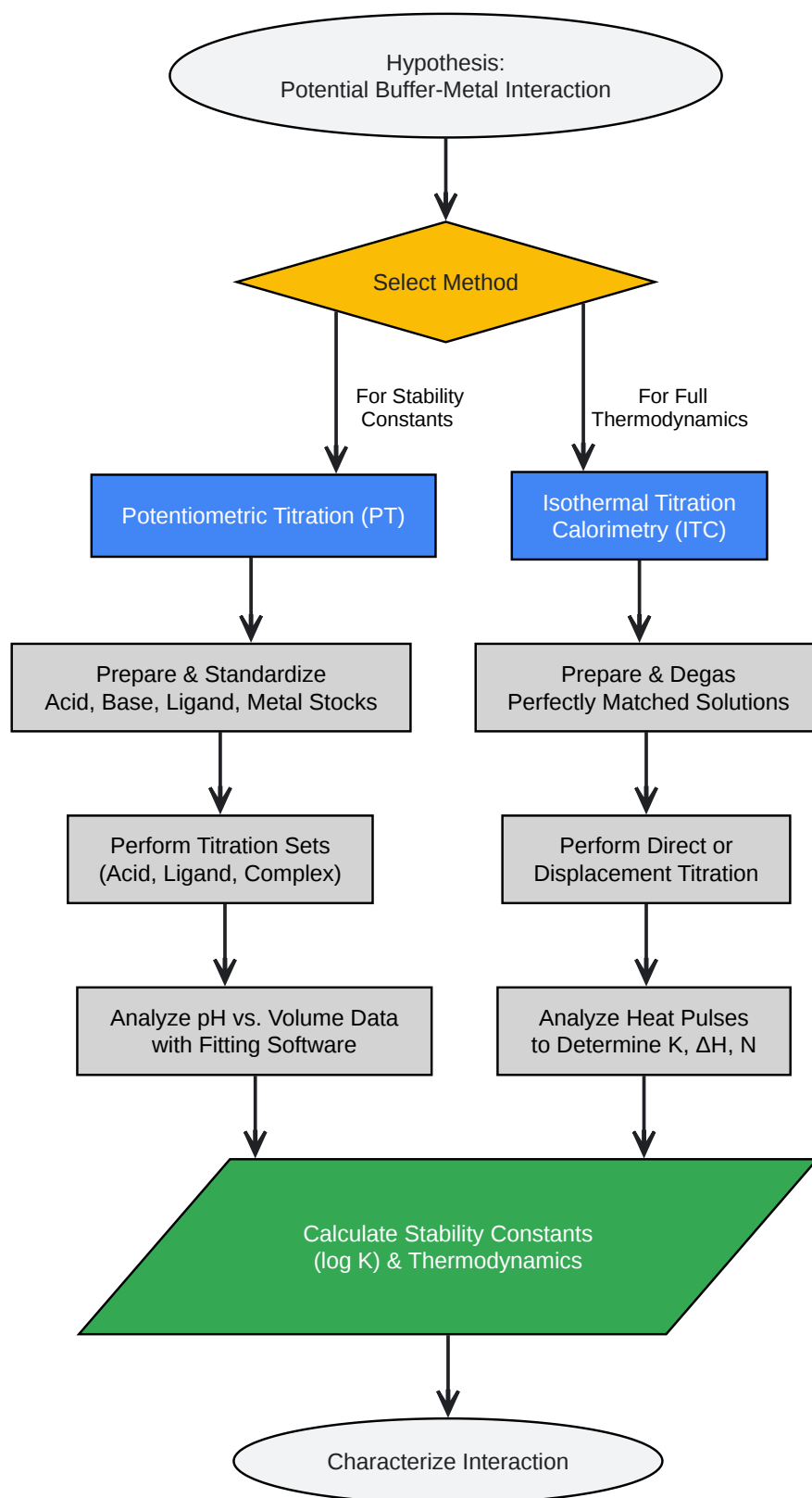
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (binding constant K , enthalpy ΔH , and stoichiometry N) in a single experiment.

Methodology:

- **Sample Preparation:** Prepare the metal ion solution and the MES buffer solution. It is critical that both the titrant (in the syringe) and the titrand (in the sample cell) are in an identical, perfectly matched buffer to avoid large heats of dilution.[\[12\]](#) Degas all solutions thoroughly before use.
- **Direct Titration** (for stronger interactions):

- Place the MES solution in the ITC sample cell.
- Fill the injection syringe with the metal salt solution.
- Perform a series of small, timed injections of the metal solution into the MES solution while monitoring the heat change after each injection.
- Displacement Titration (for weak interactions like MES):
 - Because the heat signal from weak MES-metal binding may be too small to measure accurately, a competitive displacement method is often used.[\[1\]](#)
 - Step 1: Titrate a strong, well-characterized chelator (e.g., nitrilotriacetic acid, NTA) with the metal ion in a non-interacting buffer to determine its binding thermodynamics.
 - Step 2: Repeat the titration of the strong chelator with the metal ion, but this time, perform the experiment in the MES buffer.[\[1\]](#)
- Data Analysis: The heat generated by the displacement of MES from the metal ion by the stronger chelator is measured. By subtracting the known thermodynamics of the metal-chelator interaction, the software can accurately calculate the weaker thermodynamics of the metal-MES interaction.[\[1\]](#)[\[3\]](#)

The following workflow diagram outlines the general process for assessing these interactions.



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Caption: General experimental workflow for characterizing buffer-metal interactions.

Practical Guidance and Buffer Selection

Given the potential for interaction, researchers should adopt a critical approach when selecting MES for their experiments. The following decision flowchart can serve as a practical guide.



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Caption: Decision flowchart for selecting MES buffer in metal-containing systems.

Conclusion and Recommendations

MES remains a valuable and effective buffer for a vast range of biological and biochemical applications, particularly due to its pKa and optical transparency. However, the evidence clearly indicates that it is not truly "non-coordinating." Researchers must move beyond this historical descriptor and treat MES as a weakly coordinating agent.

For scientists and drug development professionals working on systems involving metal ions, especially transition metals, this interaction cannot be ignored. The potential for even weak chelation to alter free metal ion concentrations can have profound effects on experimental outcomes.

Key Recommendations:

- **Acknowledge the Interaction:** Be aware that MES can interact with divalent metal ions, particularly Co(II) and Ni(II), and potentially others.
- **Assess Sensitivity:** Critically evaluate whether your specific assay or biological system is sensitive to minor fluctuations in free metal ion concentration.
- **Validate When Necessary:** If your system is sensitive and you must use MES, perform validation experiments. Compare your results against those obtained in an alternative buffer (like PIPES) or titrate in additional metal ion to see if the measured activity changes.
- **Report Conditions:** Always report the buffer identity and concentration used in your experiments, as this information is critical for the interpretation and replication of your findings.

By adopting a more informed and cautious approach, the scientific community can continue to use MES buffer effectively while minimizing the risk of generating artifacts and ensuring the accuracy and reliability of their research.

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